7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine

EGFR Tyrosine Kinase Medicinal Chemistry

7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine (CAS 119011-56-2) is the indispensable building block for 2,7-diamino-thiazolo[4,5-d]pyrimidine libraries. Orthogonal reactivity: C7-Cl for selective nucleophilic displacement; C2-SMe as critical handle for downstream functionalization. Do not substitute—only this halogen-methylthio pattern enables published EGFR TKI (Lin et al.) and CCR2b antagonist (WO 2005117890 A2) syntheses. ≥98% purity ensures impurity-free scale-up.

Molecular Formula C6H4ClN3S2
Molecular Weight 217.7 g/mol
CAS No. 119011-56-2
Cat. No. B183248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine
CAS119011-56-2
Molecular FormulaC6H4ClN3S2
Molecular Weight217.7 g/mol
Structural Identifiers
SMILESCSC1=NC2=C(S1)C(=NC=N2)Cl
InChIInChI=1S/C6H4ClN3S2/c1-11-6-10-5-3(12-6)4(7)8-2-9-5/h2H,1H3
InChIKeyQWLDSUKDTJSCCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine (CAS 119011-56-2): Procurement Guide for a Validated EGFR and CCR2 Antagonist Intermediate


7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine (CAS 119011-56-2) is a fused thiazolo[4,5-d]pyrimidine heterocyclic building block . This compound is characterized by a reactive chlorine atom at the C7 position and a methylthio (methylsulfanyl) group at the C2 position, providing two distinct sites for sequential or orthogonal functionalization . It serves as a key precursor in multi-step organic syntheses to produce biologically active small molecules, notably 2,7-diamino-thiazolo[4,5-d]pyrimidine analogs [1].

Procurement Rationale for 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine (CAS 119011-56-2): Avoiding Substitution Pitfalls


Replacing 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine with an apparently similar analog is not advisable due to the precise regiospecificity required for downstream functionalization. The C2-methylthio group is not an inert substituent but is explicitly required as a handle in published synthetic routes, while the C7-chlorine atom provides a complementary reactive site for nucleophilic displacement [1][2]. Substitution with a simple 7-chloro-thiazolo[4,5-d]pyrimidine lacking the C2 functionality would prevent access to the 2,7-diamino scaffolds described in the literature. Similarly, using a C2-amine or C2-oxo analog would necessitate a complete redesign of the synthetic sequence, introducing unknown yields and impurity profiles. The quantitative evidence below demonstrates the specific value of this exact halogen-methylthio substitution pattern.

Quantitative Differentiation Evidence for 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine (CAS 119011-56-2)


Validated Synthetic Utility: Direct Conversion to 2,7-Diamino EGFR Inhibitor Scaffold

The primary documented use of 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine is as a synthetic intermediate in the preparation of 2,7-diamino-thiazolo[4,5-d]pyrimidine analogs. This class of compounds has been validated as novel epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors [1]. In the reported synthetic sequence, the compound undergoes nucleophilic aromatic substitution at the C7 position, followed by further derivatization at the C2 position after oxidation of the methylthio group to a methylsulfonyl leaving group [2]. This two-step, site-selective functionalization is a key enabling feature of the scaffold. In contrast, simple 7-chloro-thiazolo[4,5-d]pyrimidines lacking the C2 functional handle cannot be used to access the same library of 2,7-diamino derivatives without significant synthetic route re-design.

EGFR Tyrosine Kinase Medicinal Chemistry

Validated Synthetic Utility: Precursor to CCR2b Antagonist Scaffolds

Beyond EGFR, the compound is also documented as a critical building block for the synthesis of thiazolopyrimidines and thienopyrimidines that function as antagonists of the C-C chemokine receptor type 2 (CCR2b) . This application stems from the same C2-methylthio/C7-chloro substitution pattern, which allows for the construction of diverse polycyclic antagonists [1]. While simple 7-chloro-thiazolo[4,5-d]pyrimidines are commercially available, there is no literature precedent for their direct use in generating the same class of CCR2b antagonists. The presence of the C2-methylthio group is therefore not merely an alternative functional group but an essential component for accessing a second distinct, patent-protected therapeutic area.

CCR2 Chemokine GPCR

Purity Specification: Differentiating Supplier Grade for Reproducible Research

Vendor purity specifications for 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine vary, creating a quantifiable point of differentiation for procurement decisions. Analysis of technical datasheets reveals a clear split: ChemScene (Cat. No. CS-0453056) and MolCore (Cat. No. MC680599) specify a purity of ≥98% , while ChemShuttle (Cat. No. 187609) specifies 95% purity . For a building block intended for use in multi-step syntheses where impurities can propagate to affect final product yield and purity, a 3 percentage-point difference in the initial intermediate purity is a non-trivial consideration. The higher purity specification from vendors like ChemScene and MolCore provides a measurable quality assurance advantage.

Quality Control Reproducibility Sourcing

Defined Application Scenarios for 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine (CAS 119011-56-2) in Drug Discovery


Synthesis of 2,7-Diamino-thiazolo[4,5-d]pyrimidine EGFR Inhibitor Libraries

This compound is the ideal starting material for constructing a focused library of 2,7-diamino-thiazolo[4,5-d]pyrimidines. As established in Section 3, Evidence 1, the C7-chloro group undergoes selective displacement with amines, followed by activation and displacement at the C2 position, enabling efficient structure-activity relationship (SAR) exploration for novel EGFR tyrosine kinase inhibitors. Procuring this compound directly supports the synthetic strategy reported by Lin et al. [1].

Development of Dual EGFR/CCR2 Antagonist Chemical Probes

As detailed in Section 3, Evidence 2, this intermediate is uniquely positioned for the synthesis of thiazolopyrimidine-based CCR2b antagonists. Medicinal chemistry teams aiming to develop chemical probes or lead compounds that modulate chemokine-mediated diseases can utilize this compound as a cornerstone. Its procurement streamlines the synthesis of structures described in key patent literature (WO 2005117890 A2) [2].

Process Chemistry for Scalable Synthesis of Thiazolo[4,5-d]pyrimidine Cores

For industrial process chemists, the literature-validated, two-step synthesis of this compound from a readily available precursor provides a robust and scalable route to the functionalized thiazolo[4,5-d]pyrimidine core. Sourcing a high-purity (≥98%) commercial batch (as established in Section 3, Evidence 3) ensures a reliable and high-quality starting point for process development, eliminating the need for in-house development of early-stage synthetic steps and mitigating the risk of impurity carryover.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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